Lipophilicity and Polar Surface Area vs. Isomers
The compound's computed lipophilicity and polar surface area, key determinants of permeability and solubility, differ from its positional isomers. 5-(Benzyloxy)-2-methoxyaniline has a computed XLogP3 of 2.7 and a TPSA of 44.5 Ų [1]. In contrast, its isomer 2-(benzyloxy)-5-methoxyaniline has an identical XLogP3 of 2.7 but a lower TPSA of 44.5 Ų , while the methyl analog 5-(benzyloxy)-2-methylaniline has a higher LogP of 3.22 and a significantly lower polar surface area of 35 Ų [2]. These differences, while seemingly small, can translate to substantial variations in membrane permeability and solubility, impacting both synthetic utility and, if the compound is a fragment, its potential as a drug lead. This data justifies selecting the target compound over its analogs when a specific balance of lipophilicity and polarity is required for a given application.
Isomer 2-(benzyloxy)-5-methoxyaniline: XLogP3 2.7, TPSA 44.5 Ų
Methyl analog: LogP 3.22, TPSA 35 Ų
ΔLogP vs. methyl analog = −0.52
| Evidence Dimension | Computed Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 [1] |
| Comparator Or Baseline | 2-(benzyloxy)-5-methoxyaniline: XLogP3 = 2.7 ; 5-(benzyloxy)-2-methylaniline: LogP = 3.22 [2] |
| Quantified Difference | Target vs. methyl analog: ΔLogP = -0.52 |
| Conditions | Computed property predictions based on chemical structure (in silico). |
Why This Matters
Differences in lipophilicity (LogP) and polar surface area directly influence a compound's solubility, membrane permeability, and overall drug-likeness, which are critical for both successful chemical synthesis and any subsequent biological evaluation.
- [1] PubChem. (2025). 5-(Benzyloxy)-2-methoxyaniline. Computed Properties section. National Center for Biotechnology Information. View Source
- [2] ChemSpace. (n.d.). 5-(benzyloxy)-2-methylaniline. Properties section. View Source
